

# Comprehensive Spectroscopic Profiling of 6-Bromo-4-Hydroxycoumarin

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 6-Bromo-4-Hydroxycoumarin

CAS No.: 4139-61-1

Cat. No.: B1524920

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A Technical Guide for Structural Validation in Medicinal Chemistry

## Executive Summary

**6-Bromo-4-hydroxycoumarin** (CAS: 4139-61-1) serves as a critical scaffold in the synthesis of anticoagulant drugs (warfarin analogs) and antimicrobial agents.[1] Its structural validation is frequently complicated by keto-enol tautomerism and the electronic effects of the halogen substituent. This guide provides a definitive spectroscopic profile, integrating Nuclear Magnetic Resonance (

H/

C NMR), Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is on distinguishing the 6-bromo regioisomer from other potential byproducts (e.g., 3-bromo derivatives) through rigorous spectral assignment.

## Chemical Identity & Tautomeric Context

Before interpreting spectra, one must understand the dynamic structure of the analyte. 4-hydroxycoumarin derivatives exist in an equilibrium between the enol form (4-hydroxycoumarin) and the keto form (2,4-chromandione).

- Solid State & Polar Solvents (DMSO, MeOH): Predominantly exists as the enol tautomer, stabilized by intermolecular hydrogen bonding and solvent interactions.

- Non-Polar Solvents: Significant presence of the keto tautomer may be observed.[1]
- Substituent Effect: The 6-Bromo substituent (electron-withdrawing via induction, electron-donating via resonance) affects the electron density of the aromatic ring, deshielding ortho-protons and altering the

in UV-Vis.

Structure:

- Molecular Formula:

[1][2]

- Molecular Weight: 241.04 g/mol [1][2]
- Melting Point: 277–279 °C (dec.)[1]

## Sample Preparation & Experimental Protocols

To ensure data reproducibility (Trustworthiness), the following protocols for sample preparation are recommended.

### NMR Sample Preparation[1]

- Solvent: DMSO-d

(99.9% D) is the gold standard due to the compound's poor solubility in CDCl

and the need to stabilize the enol form.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).[1]
- Temperature: 298 K (25 °C).[1]

### UV-Vis Preparation[1]

- Solvent: Methanol (HPLC Grade).[1]

- Concentration: Prepare a stock solution of

M. Dilute to

M for scanning.

- Blank: Pure Methanol.[1]

## FT-IR Preparation[1]

- Method: KBr Pellet (Solid state analysis is preferred to observe the specific hydrogen-bonding network).[1]
- Ratio: 1 mg sample : 100 mg dry KBr.[1] Grind to a fine powder and press at 10 tons.

## Spectroscopic Data & Analysis

### Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV spectrum of coumarins is characterized by

transitions of the benzopyrone system.

Band Assignment	(nm)		Interpretation
Band I (Primary)	308–312	~4.1	Conjugated Enone/Aromatic System ( )
Band II (Secondary)	270–280	~3.9	Benzenoid transition (perturbed by Br)

Analyst Note: The 6-Bromo substituent causes a bathochromic shift (red shift) of approximately 5–10 nm compared to unsubstituted 4-hydroxycoumarin (

nm) due to the auxochromic effect of the halogen lone pairs interacting with the

-system.

## Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, specifically the lactone carbonyl and the enolic hydroxyl.

Frequency (cm <sup>-1</sup> )	Intensity	Vibration Mode	Structural Insight
3200–3450	Broad, Med		Enolic hydroxyl (H-bonded).[1]
3050–3080	Weak		Aromatic C-H stretching.[1]
1670–1695	Strong		Lactone carbonyl.[1] Lower freq than typical esters due to conjugation.
1600–1620	Medium		Aromatic ring breathing / Enol C=C.
1550–1570	Medium		Aromatic skeletal vibrations.
600–700	Medium		Carbon-Bromine stretch (fingerprint region).[1]

Analyst Note: The absence of a discrete ketone band around 1720–1740 cm

confirms the predominance of the enol form in the solid state.

## Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural confirmation.[1] The 6-bromo substitution pattern breaks the symmetry of the benzenoid ring, creating a distinct splitting pattern.

### H NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment Logic
OH	11.0–12.5	Broad s	-	1H	Enolic OH (Exchangeable with D <sub>2</sub> O).[1]
H-5	7.92	d	2.4	1H	Key Signal: Deshielded by carbonyl anisotropy and ortho-Br. [1] Shows only meta coupling to H-7.[1]
H-7	7.76	dd	8.8, 2.4	1H	Coupling to H-8 (ortho) and H-5 (meta).[1]
H-8	7.41	d	8.8	1H	Shielded relative to H-5.[1] Shows ortho coupling to H-7.
H-3	5.65	s	-	1H	Characteristic vinyl proton of the 4-hydroxycoumarin enol ring. [1]

## C NMR Data (125 MHz, DMSO-d

)

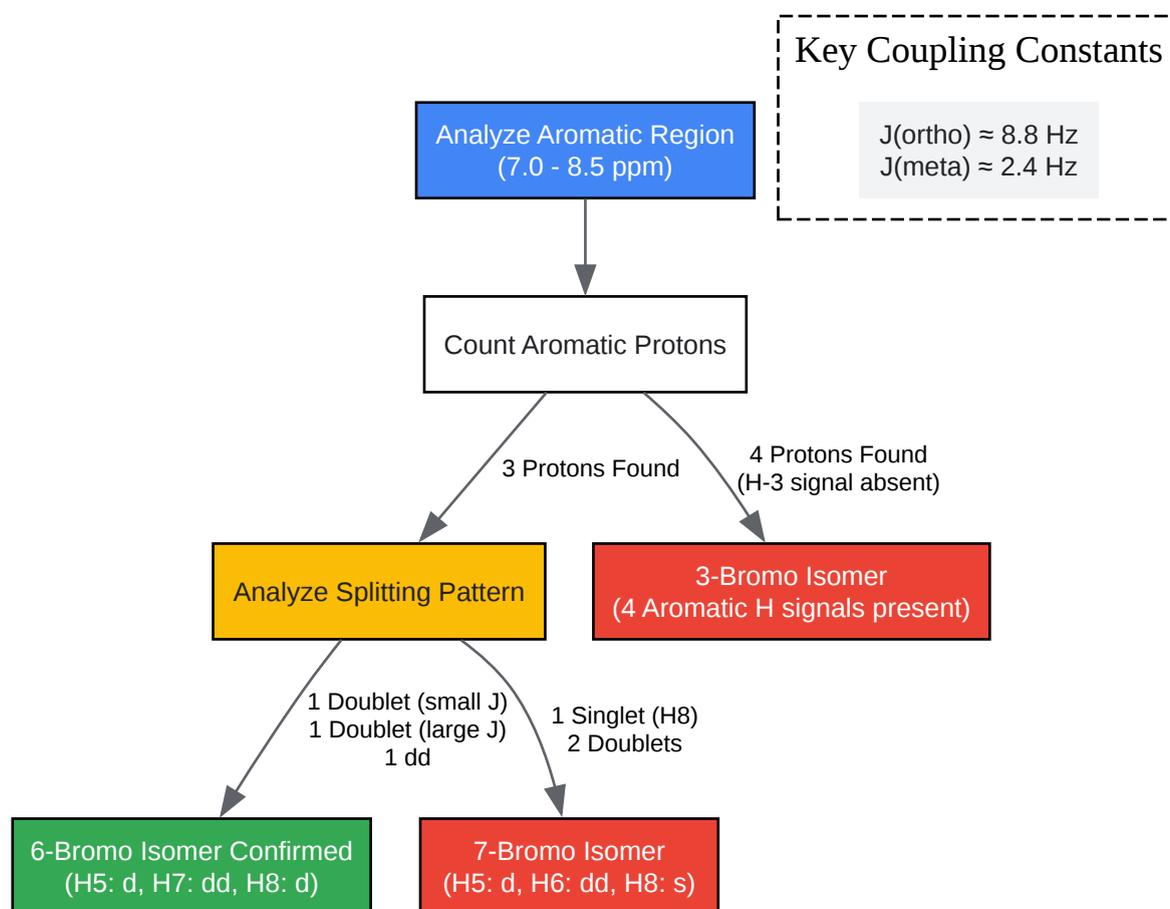
Position	(ppm)	Carbon Type	Assignment Logic
C-4	165.8	-OH	Deshielded enolic carbon.[1]
C-2	162.1		Lactone carbonyl.
C-9	153.2		Aromatic bridgehead (next to oxygen).[1]
C-7	135.1		Aromatic CH (affected by Br).[1]
C-5	125.8		Aromatic CH.
C-6	116.5	-Br	Diagnostic: Upfield shift due to Heavy Atom Effect of Bromine.
C-10	118.2		Aromatic bridgehead.
C-8	119.5		Aromatic CH.
C-3	91.2		Highly shielded vinyl carbon (enamine-like character).[1]

## Structural Validation Logic (Visualization)

The following diagrams illustrate the logical flow for confirming the structure using the data above.

## NMR Assignment Logic Tree

This decision tree guides the researcher in distinguishing the 6-bromo isomer from the 3-bromo or 7-bromo isomers based on splitting patterns.



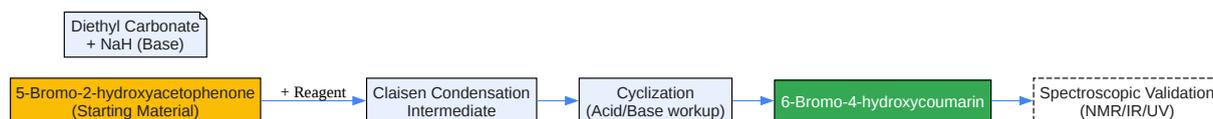
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Caption: Logic flow for distinguishing **6-bromo-4-hydroxycoumarin** from common regioisomers using

<sup>1</sup>H NMR multiplicity.

## Synthesis & Analysis Workflow

Understanding the source of the sample is crucial for interpreting impurities.[1]



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Caption: Standard synthetic route (Claisen condensation) ensuring the bromine remains at the 6-position.

## References

- Synthesis & General Spectral Trends: Abdou, M. M., et al. (2015).[1] "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry.
- Specific NMR Assignments: Traven, V. F., et al. (1997).[1][3] "NMR spectra and tautomerism of 4-hydroxycoumarin derivatives." Canadian Journal of Chemistry, 75(4), 377-383.[1]
- Physical Properties (Melting Point): PubChem Compound Summary for CID 54691404, **6-Bromo-4-hydroxycoumarin**.[1]
- IR/UV Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS).[1] (General Coumarin Data).

Disclaimer: The spectral data provided are representative values based on solvent-dependent literature precedents. Always perform internal standard calibration for precise chemical shift determination.

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## Sources

- 1. 6-Bromo-4-hydroxycoumarin | C<sub>9</sub>H<sub>5</sub>BrO<sub>3</sub> | CID 54691404 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 6-Bromo-4-hydroxycoumarin [[myskinrecipes.com](https://myskinrecipes.com)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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